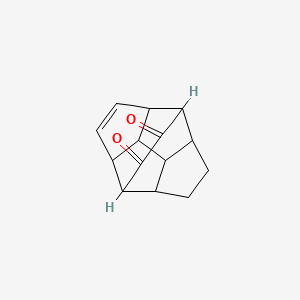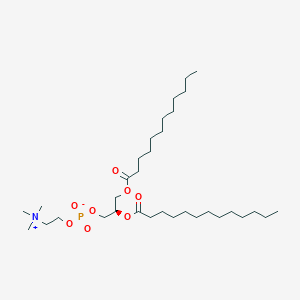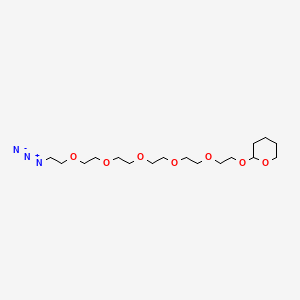![molecular formula C12H14Cl2Ti B11938000 Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)](/img/structure/B11938000.png)
Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RCL T246506 is a chemical compound with the molecular formula C12H14Cl2Ti. It is a titanium-based compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research
Métodos De Preparación
The synthetic routes and reaction conditions for RCL T246506 are not extensively documented. it is typically synthesized through organometallic chemistry techniques involving titanium. The preparation methods may involve the reaction of titanium tetrachloride with organic ligands under controlled conditions to form the desired compound. Industrial production methods for such compounds often require stringent conditions to ensure purity and yield.
Análisis De Reacciones Químicas
RCL T246506 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: RCL T246506 can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
RCL T246506 has several scientific research applications, including:
Chemistry: It is used in the study of organometallic chemistry and catalysis. Researchers explore its reactivity and potential as a catalyst in various chemical reactions.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: RCL T246506 is used in industrial processes that require titanium-based catalysts or reagents.
Mecanismo De Acción
The mechanism of action of RCL T246506 involves its interaction with molecular targets and pathways. As a titanium-based compound, it can coordinate with various ligands and participate in catalytic cycles. The specific molecular targets and pathways depend on the context of its application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
RCL T246506 can be compared with other titanium-based compounds, such as:
Titanium tetrachloride (TiCl4): A common titanium compound used in various industrial processes.
Titanocene dichloride (C10H10Cl2Ti): Another organometallic titanium compound with applications in catalysis and materials science.
RCL T246506 is unique due to its specific molecular structure and reactivity, which may offer distinct advantages in certain applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14Cl2Ti |
|---|---|
Peso molecular |
277.01 g/mol |
InChI |
InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
HAEBMOGKTDSWHJ-UHFFFAOYSA-L |
SMILES canónico |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)





![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)


![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)
